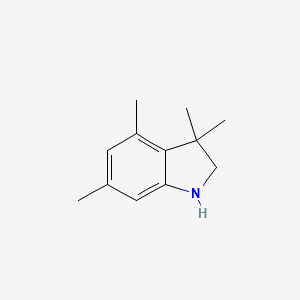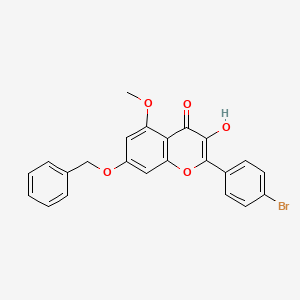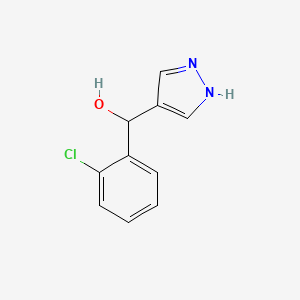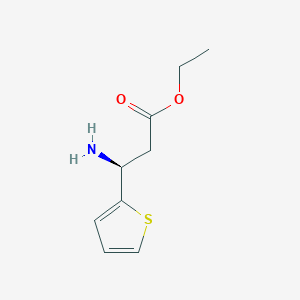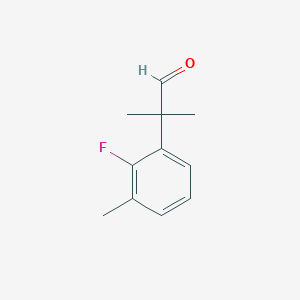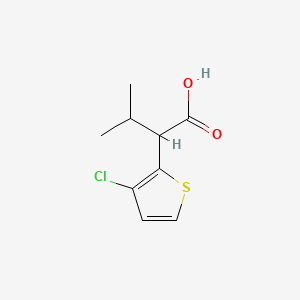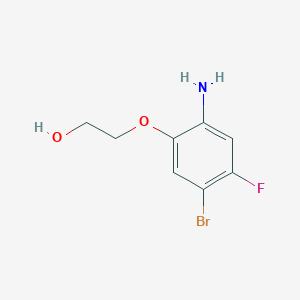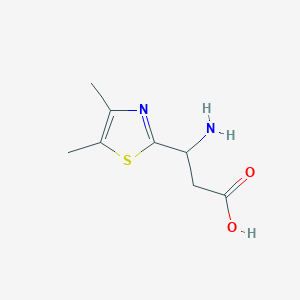
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by a cyclohexane ring substituted with a propyl group and an amine group attached to a 2-methoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, propylamine, and 2-methoxyethanol.
Formation of Intermediate: Cyclohexanone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-propylcyclohexanamine.
Alkylation: The intermediate N-propylcyclohexanamine is then alkylated with 2-methoxyethanol in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines or ethers.
科学的研究の応用
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- N,N-bis(2-methoxyethyl)acrylamide
Uniqueness
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a propyl group and a 2-methoxyethyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10-14-2/h11-13H,3-10H2,1-2H3 |
InChIキー |
AOCVQQZPJSOIRE-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13313125.png)
![1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13313135.png)

![2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13313151.png)
